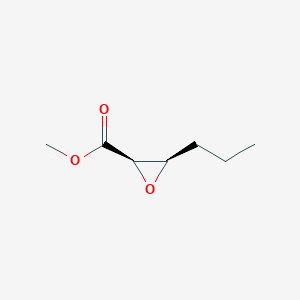

Methyl (2R,3R)-3-propyloxirane-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Methyl (2R,3R)-3-propyloxirane-2-carboxylate is a chiral epoxide compound with significant importance in organic chemistry. It is characterized by its oxirane ring, which is a three-membered cyclic ether, and a carboxylate ester group. The compound’s chirality and functional groups make it a versatile intermediate in various chemical reactions and applications.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of Methyl (2R,3R)-3-propyloxirane-2-carboxylate typically involves the epoxidation of alkenes. One common method is the reaction of an alkene with a peroxycarboxylic acid, such as meta-chloroperoxybenzoic acid (MCPBA), in a nonaqueous solvent like chloroform or acetone . This reaction proceeds through a concerted mechanism, forming the oxirane ring with high stereoselectivity.

Industrial Production Methods

Industrial production of epoxides, including this compound, often employs catalytic oxidation of alkenes. Catalysts such as silver or titanium silicalite are used to facilitate the reaction, which can be carried out under controlled temperature and pressure conditions to optimize yield and selectivity .

Analyse Des Réactions Chimiques

Types of Reactions

Methyl (2R,3R)-3-propyloxirane-2-carboxylate undergoes various chemical reactions, including:

Oxidation: The oxirane ring can be opened by oxidizing agents to form diols.

Reduction: Reduction of the ester group can yield alcohols.

Substitution: Nucleophilic substitution reactions can occur at the oxirane ring, leading to the formation of different functionalized products.

Common Reagents and Conditions

Oxidation: Reagents like osmium tetroxide (OsO4) or potassium permanganate (KMnO4) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) is a typical reducing agent.

Substitution: Nucleophiles such as amines or thiols can react with the oxirane ring under mild conditions.

Major Products

The major products formed from these reactions include diols, alcohols, and various substituted derivatives, depending on the specific reagents and conditions used .

Applications De Recherche Scientifique

Methyl (2R,3R)-3-propyloxirane-2-carboxylate has diverse applications in scientific research:

Chemistry: It serves as a building block for synthesizing complex molecules and studying reaction mechanisms.

Biology: The compound’s chiral nature makes it useful in the synthesis of biologically active molecules and pharmaceuticals.

Medicine: It is used in the development of drugs and therapeutic agents, particularly those requiring specific stereochemistry.

Industry: The compound is employed in the production of polymers, resins, and other materials with specialized properties

Mécanisme D'action

The mechanism of action of Methyl (2R,3R)-3-propyloxirane-2-carboxylate involves its interaction with various molecular targets. The oxirane ring can undergo nucleophilic attack, leading to ring-opening reactions that form new bonds and functional groups. These reactions are crucial in modifying the compound’s properties and enabling its use in different applications .

Comparaison Avec Des Composés Similaires

Similar Compounds

Methyl (2S,3S)-3-propyloxirane-2-carboxylate: The enantiomer of the compound, differing in the spatial arrangement of atoms.

Ethyl (2R,3R)-3-propyloxirane-2-carboxylate: Similar structure but with an ethyl ester group instead of a methyl ester.

Methyl (2R,3R)-3-butyl-oxirane-2-carboxylate: Similar structure but with a butyl group instead of a propyl group.

Uniqueness

Methyl (2R,3R)-3-propyloxirane-2-carboxylate is unique due to its specific stereochemistry and functional groups, which confer distinct reactivity and selectivity in chemical reactions. Its chiral nature makes it particularly valuable in synthesizing enantiomerically pure compounds, which are essential in pharmaceuticals and other applications .

Activité Biologique

Methyl (2R,3R)-3-propyloxirane-2-carboxylate is a chiral epoxide compound that has garnered attention for its potential biological activities. This article reviews the current understanding of its biological properties, including its synthesis, mechanisms of action, and therapeutic implications.

Synthesis

The synthesis of this compound typically involves the reaction of appropriate precursors through epoxidation processes. The stereochemistry is crucial for its biological activity, as the (2R,3R) configuration has been shown to influence its interaction with biological targets.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial potential of this compound against various bacterial strains. For example, it has demonstrated significant activity against both Gram-positive and Gram-negative bacteria. The Minimum Inhibitory Concentration (MIC) values for different bacterial strains are summarized in Table 1.

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

This data suggests that this compound could be a candidate for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro cytotoxicity studies have been conducted on various cancer cell lines to evaluate the compound's potential as an anticancer agent. The results indicate that this compound exhibits selective cytotoxicity towards certain cancer cells while sparing normal cells. The IC50 values for selected cancer cell lines are presented in Table 2.

| Cell Line | IC50 (µM) |

|---|---|

| HeLa | 15 |

| HepG2 | 20 |

| Vero | >100 |

These findings indicate that the compound may selectively target cancer cells, making it a promising candidate for further development.

The biological activity of this compound is believed to involve several mechanisms:

- DNA Intercalation : Preliminary studies suggest that this compound may intercalate into DNA, disrupting replication and transcription processes.

- Enzyme Inhibition : It may inhibit specific enzymes involved in metabolic pathways critical for bacterial survival and cancer cell proliferation.

- Apoptosis Induction : Evidence indicates that this compound can induce apoptosis in cancer cells through mitochondrial pathways.

Case Studies

Several case studies have documented the efficacy of this compound in preclinical models:

- Case Study in Antibacterial Efficacy : A study involving infected mice demonstrated that treatment with this compound significantly reduced bacterial load compared to control groups.

- Case Study in Cancer Treatment : In a xenograft model of human cancer, administration of the compound led to a notable reduction in tumor size without significant side effects observed in normal tissues.

Propriétés

IUPAC Name |

methyl (2R,3R)-3-propyloxirane-2-carboxylate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H12O3/c1-3-4-5-6(10-5)7(8)9-2/h5-6H,3-4H2,1-2H3/t5-,6-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JPMVTOZOWGPQDC-PHDIDXHHSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC1C(O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCC[C@@H]1[C@@H](O1)C(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H12O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

144.17 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.